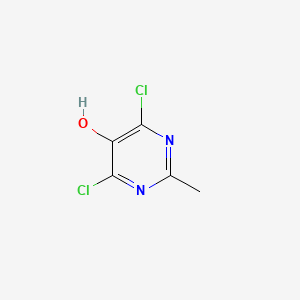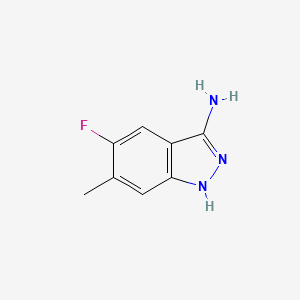
Morpholin-3-yl(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholin-3-yl(thiomorpholino)methanone is a compound that belongs to the class of morpholine derivatives It is characterized by the presence of both morpholine and thiomorpholine rings, which are six-membered heterocyclic structures containing nitrogen and sulfur atoms, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of morpholin-3-yl(thiomorpholino)methanone typically involves the reaction of morpholine and thiomorpholine derivatives under specific conditions. One common method involves the use of 1,2-amino alcohols and α-haloacid chlorides. The process generally includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides to form intermediate compounds, which are then cyclized and reduced to yield the desired morpholine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing transition metal catalysis and stereoselective methods to ensure the desired configuration of the final product .
化学反応の分析
Types of Reactions
Morpholin-3-yl(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
科学的研究の応用
Morpholin-3-yl(thiomorpholino)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of morpholin-3-yl(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Morpholine: A six-membered ring containing nitrogen and oxygen, widely used in organic synthesis and as a solvent.
Thiomorpholine: Similar to morpholine but contains sulfur instead of oxygen, used in the synthesis of various pharmaceuticals.
Uniqueness
Morpholin-3-yl(thiomorpholino)methanone is unique due to the presence of both morpholine and thiomorpholine rings in its structure.
特性
分子式 |
C9H16N2O2S |
|---|---|
分子量 |
216.30 g/mol |
IUPAC名 |
morpholin-3-yl(thiomorpholin-4-yl)methanone |
InChI |
InChI=1S/C9H16N2O2S/c12-9(8-7-13-4-1-10-8)11-2-5-14-6-3-11/h8,10H,1-7H2 |
InChIキー |
SKDQWYLBJFJTTH-UHFFFAOYSA-N |
正規SMILES |
C1COCC(N1)C(=O)N2CCSCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
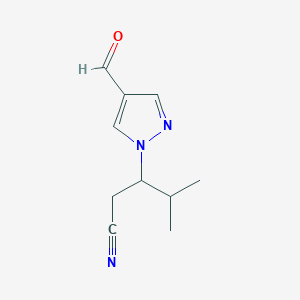
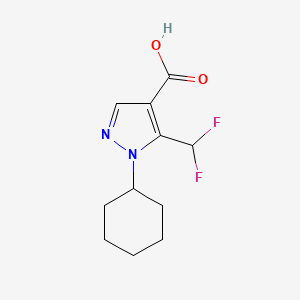

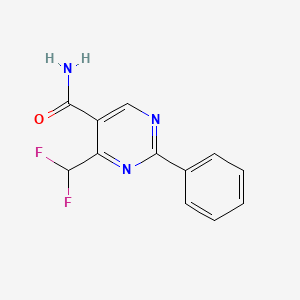
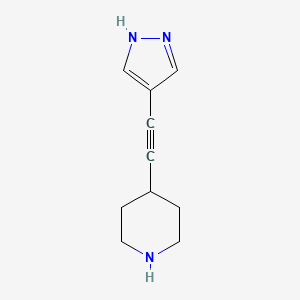

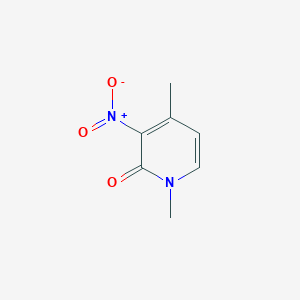
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)
